19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution

Vue d'ensemble

Description

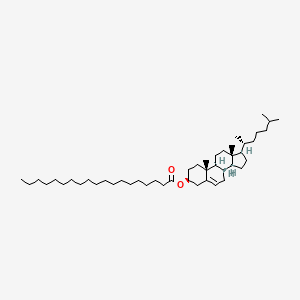

19:0 Cholesterol ester, also known as cholest-5-en-3beta-yl nonadecanoate, is a compound that plays a significant role in lipid metabolism. It is a cholesterol ester, which means it is a cholesterol molecule esterified with a fatty acid. This compound is often used as a quantitative lipid standard to monitor different lipid extract concentrations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 19:0 Cholesterol ester involves the esterification of cholesterol with nonadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the pure ester .

Industrial Production Methods

In industrial settings, the production of 19:0 Cholesterol ester follows similar principles but on a larger scale. The process involves the esterification of cholesterol with nonadecanoic acid in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

19:0 Cholesterol ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield cholesterol and nonadecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the cholesterol moiety.

Reduction: Reduction reactions can modify the ester bond or the cholesterol structure.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Major Products

Hydrolysis: Cholesterol and nonadecanoic acid.

Oxidation: Oxidized derivatives of cholesterol.

Reduction: Reduced forms of the ester or cholesterol.

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Lipidomics and Quantification

19:0 Cholesterol ester serves as a standard in lipidomics for quantifying lipid concentrations in biological samples. This is particularly important in studies examining lipid metabolism and the role of lipids in cellular functions. The compound's unique properties allow researchers to accurately measure lipid profiles in various conditions, which is essential for understanding metabolic disorders and diseases related to lipid metabolism .

2. Role in Lipid Metabolism

Research has shown that 19:0 Cholesterol ester is involved in critical metabolic pathways. It acts as a substrate for the enzyme Lecithin-Cholesterol Acyl Transferase (LCAT), which catalyzes the conversion of cholesterol into cholesteryl esters. This reaction is vital for the transport of cholesterol in the bloodstream and its uptake by cells . Understanding this mechanism can provide insights into cardiovascular health and the development of atherosclerosis.

Medical Applications

1. Cardiovascular Disease Research

Alterations in cholesterol ester levels, including 19:0 Cholesterol ester, have been linked to cardiovascular diseases (CVD). Studies indicate that lower concentrations of cholesteryl esters correlate with increased risk factors for CVD, highlighting the importance of monitoring these lipids in clinical settings . For instance, a study demonstrated significant differences in the CE/Chol ratio among cohorts with varying cardiovascular conditions, suggesting potential diagnostic applications .

2. Drug Formulation

In pharmaceutical applications, 19:0 Cholesterol ester is utilized in the formulation of lipid-based drug delivery systems. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy . This application is particularly relevant in developing treatments for diseases where lipid metabolism is disrupted.

Industrial Applications

1. Quality Control Standards

In industrial settings, 19:0 Cholesterol ester is employed as a quality control standard in the production of lipid-based products. Its consistent properties allow manufacturers to ensure product quality and compliance with regulatory standards .

2. Food Industry

The compound also finds applications in the food industry as an ingredient that can enhance nutritional profiles or improve texture and stability in food products. Its role as an emulsifier can improve the consistency of various formulations .

Table 1: Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Standard in lipidomics |

| Biology | Study of lipid metabolism |

| Medicine | Research on cardiovascular diseases |

| Industry | Quality control standard for lipid products |

| Food Industry | Emulsifier and texture enhancer |

Table 2: Impact on Cardiovascular Health

| Cohort Type | CE Concentration | Cholesterol Concentration | CE/Chol Ratio |

|---|---|---|---|

| Control | High | Variable | High |

| Acute Coronary Syndrome (ACS) | Low | Variable | Low |

| Stable Angina Pectoris (SAP) | Low | Variable | Low |

Case Studies

- Lipid Metabolism Study

- Cardiovascular Research

Mécanisme D'action

The primary mechanism of action of 19:0 Cholesterol ester involves its role in lipid metabolism. It is a substrate for the enzyme lecithin cholesterol acyl transferase (LCAT), which catalyzes the formation of cholesterol esters from cholesterol and phosphatidylcholine. This reaction is crucial for the transport of cholesterol in the bloodstream and its uptake by cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesteryl oleate: Another cholesterol ester with oleic acid.

Cholesteryl linoleate: Cholesterol esterified with linoleic acid.

Cholesteryl palmitate: Cholesterol ester with palmitic acid.

Uniqueness

19:0 Cholesterol ester is unique due to its specific fatty acid component, nonadecanoic acid. This makes it particularly useful as a standard in lipidomics, as it provides a distinct and measurable signal in analytical techniques .

Activité Biologique

19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, is a specific cholesterol ester that plays a significant role in lipid metabolism and cellular functions. This compound's biological activity has implications for various health conditions, particularly cardiovascular diseases and metabolic disorders. This article presents a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for 19:0 cholesterol ester is with a molecular weight of approximately 666.63 g/mol. This compound is characterized by its long-chain fatty acid component (nonadecanoate) esterified to cholesterol, which contributes to its unique properties in biological systems.

Lipid Metabolism

Cholesterol esters, including 19:0 cholesterol ester, are crucial in cellular lipid metabolism. They are stored in lipid droplets and can be mobilized for energy or converted back to free cholesterol when needed. Studies have shown that alterations in the levels of cholesterol esters can influence the risk of atherosclerosis and cardiovascular diseases. For instance, oxidized cholesterol esters have been implicated in the pathogenesis of these conditions by promoting inflammation and foam cell formation in macrophages .

Interaction with Macrophages

Research indicates that 19:0 cholesterol ester can modulate macrophage activity. Specifically, it has been shown to influence lipid uptake and storage within these immune cells. For example, oxidized forms of cholesterol esters activate Toll-like receptor 4 (TLR4) pathways in macrophages, leading to enhanced lipid accumulation and foam cell formation . This process is critical in the development of atherosclerotic plaques.

Case Studies

- Atherosclerosis and Cholesterol Esters : A study involving patients with myocardial infarction demonstrated elevated levels of oxidized cholesterol esters in their plasma. These findings suggest a direct correlation between high levels of oxidized cholesterol esters and increased cardiovascular risk .

- Lipid Droplet Formation : In vitro experiments using A431 cells showed that the presence of cholesterol esters significantly affects the formation of lipid droplets. The study found that the ratio of triglycerides to cholesterol esters impacts the physical state of these droplets, which is essential for understanding lipid metabolism under pathological conditions .

The mechanisms through which 19:0 cholesterol ester exerts its biological effects include:

- Inhibition of Cholesterol Uptake : Research indicates that certain cholesterol ester hydroperoxides inhibit cholesterol uptake in hepatocytes and macrophages through specific signaling pathways (LXRα-IDOL-LDLR pathway). This inhibition can lead to elevated plasma cholesterol levels while decreasing hepatic cholesterol .

- Induction of Inflammatory Responses : Oxidized forms of cholesterol esters can activate inflammatory pathways in macrophages, contributing to chronic inflammation associated with atherosclerosis .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 666.63 g/mol |

| Biological Role | Lipid storage, inflammation modulation |

| Associated Health Risks | Atherosclerosis, CVD |

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYWECIJXTVRSG-TVDLSCFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312604 | |

| Record name | Cholesteryl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25605-90-7 | |

| Record name | Cholesteryl nonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25605-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesteryl nonadecanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFP4L73FX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(19:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.